Molecular Weight Reduction vs. Native Guar Gum: Approx. 112-Fold Decrease
Enzymatic hydrolysis of native guar gum using cellulase from Aspergillus niger at pH 5.6 and 50°C reduces the molecular weight from 889,742.06 Da to 7,936.5 Da, representing an approximately 112-fold decrease [1]. This direct head-to-head measurement establishes that guar gum base-hydrolyzed is a fundamentally different material from its parent polymer, with a molecular weight over two orders of magnitude lower.
| Evidence Dimension | Molecular weight (Mw) determined by viscometry |
|---|---|
| Target Compound Data | 7,936.5 Da (PHGG after enzymatic hydrolysis) |
| Comparator Or Baseline | 889,742.06 Da (native guar gum, unhydrolyzed) |
| Quantified Difference | Approx. 112-fold reduction (889,742.06 / 7,936.5) |
| Conditions | Cellulase from Aspergillus niger, pH 5.6, 50°C; dilute solution viscometry |
Why This Matters
This magnitude of molecular weight reduction fundamentally changes solubility, viscosity behavior, and gastrointestinal fate, making PHGG the only form suitable for low-viscosity, high-fiber clinical and food applications.
- [1] Mudgil, D., Barak, S., & Khatkar, B.S. (2012). X-ray diffraction, IR spectroscopy and thermal characterization of partially hydrolyzed guar gum. International Journal of Biological Macromolecules, 50(4), 1035–1039. DOI: 10.1016/j.ijbiomac.2012.02.031 View Source
